1-(3-Amino-4,5-dimethoxyphenyl)propan-1-one
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Overview
Description
1-(3-Amino-4,5-dimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H15NO3 It is a derivative of propiophenone and features both amino and methoxy functional groups on its aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Amino-4,5-dimethoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to form 3,4-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The choice of reagents and conditions may vary to optimize yield and purity. For example, catalytic hydrogenation can be employed for the reduction step to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4,5-dimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted methoxy derivatives.
Scientific Research Applications
1-(3-Amino-4,5-dimethoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(3-Amino-4,5-dimethoxyphenyl)propan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)propan-1-one: Lacks the amino group, making it less reactive in certain biological contexts.
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-one: Contains a hydroxy group instead of an amino group, altering its chemical reactivity and biological activity
Uniqueness
1-(3-Amino-4,5-dimethoxyphenyl)propan-1-one is unique due to the presence of both amino and methoxy groups on its aromatic ring.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(3-amino-4,5-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H15NO3/c1-4-9(13)7-5-8(12)11(15-3)10(6-7)14-2/h5-6H,4,12H2,1-3H3 |
InChI Key |
XNKMMWXGVNXKFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C(=C1)OC)OC)N |
Origin of Product |
United States |
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